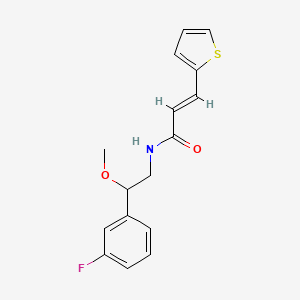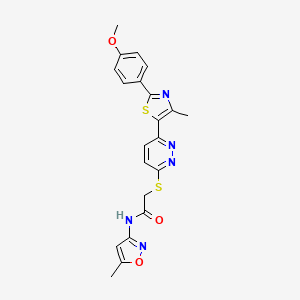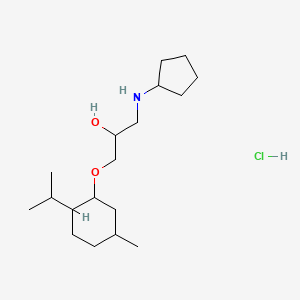
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the compound was reliably proven through 1H and 13C NMR spectroscopy data . The 1H NMR data shows various peaks corresponding to the hydrogen atoms in different chemical environments in the molecule . The 13C NMR data provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide” are not available in the retrieved data, similar compounds have been used in oxidative reactions .Physical And Chemical Properties Analysis
The compound appears as pale yellow crystals . It has a melting point of 186–188 °C . The compound’s 1H NMR and 13C NMR data provide further insights into its chemical structure .科学研究应用
Anti-inflammatory Applications
This compound has shown promise as an anti-inflammatory agent . It is capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation. The inhibition of COX-2 can potentially lead to the development of new anti-inflammatory medications that are more targeted and have fewer side effects .
Molecular Docking Studies
Molecular docking studies have been conducted to determine the compound’s potential as an anti-inflammatory agent. These studies involve simulating the interaction between the compound and the COX-2 enzyme to predict the affinity and activity of the compound. The results suggest that the compound effectively interacts with the active site of COX-2, potentially surpassing the parent compound 2-(2,4-dichlorophenoxy)acetic acid in terms of binding strength .
Synthesis and Spectral Characteristics
The synthesis of this compound involves the addition of aromatic amines to a precursor molecule. The spectral characteristics, such as 1H and 13C NMR spectroscopy , provide insights into the structure and purity of the synthesized compound. These characteristics are crucial for confirming the identity of the compound and for quality control in research and development .
Pharmacological Research
Due to its interaction with biological enzymes like COX-2, the compound is of interest in pharmacological research. It could be used to develop drugs with specific mechanisms of action, such as selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs .
Agricultural Chemistry
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, from which this compound is derived, are widely used in agriculture as herbicides. Research into this compound could lead to the development of new herbicides that are more effective and environmentally friendly .
Material Science
The compound’s molecular structure and properties, such as its thermal stability and reactivity, make it a candidate for research in material science. It could be used in the synthesis of novel materials or as a modifier to enhance the properties of existing materials .
未来方向
作用机制
Target of Action
Similar compounds have been shown to exhibit antibiofilm activity, particularly againstCandida albicans .
Result of Action
The compound has been found to inhibit biofilm formation in Candida albicans, with inhibition percentages ranging from 60 to 73% . This suggests that the compound could have potential applications in the treatment of infections caused by this yeast.
Action Environment
属性
IUPAC Name |
4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWQWDOLJJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)


![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)

